molecular formula C16H10ClFN2OS2 B3179030 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one CAS No. 907558-63-8

3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one

Cat. No.: B3179030
CAS No.: 907558-63-8
M. Wt: 364.8 g/mol
InChI Key: VEXGIKXEIYQXFJ-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one ( 907558-63-8) is a synthetic thiazolidinone-based compound of significant interest in medicinal chemistry research. This reagent features a benzothiazole scaffold linked to a 2-chloro-6-fluorophenyl-substituted thiazolidin-4-one core, presenting a multifaceted heterocyclic system for the development of novel therapeutic agents. The compound is primarily investigated for its potent antiviral properties, specifically as a non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting the Human Immunodeficiency Virus type 1 (HIV-1). Research indicates that structural analogs of this compound exhibit exceptional HIV-1 reverse transcriptase inhibitory activity, with IC50 values in the low nanomolar range, significantly outperforming the reference drug nevirapine in certain studies . The molecule is designed to adopt a "butterfly-like" conformation within the NNRTI binding pocket, where the benzothiazole and chlorophenyl rings serve as hydrophobic wings, while the carbonyl group of the thiazolidinone moiety forms a critical hydrogen bond with the Lys101 residue of the enzyme . Beyond its antiviral applications, this chemical entity shows promising broad-spectrum antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The presence of both chlorine and fluorine atoms on the phenyl ring enhances binding interactions through strong electrostatic forces, while the benzothiazole nucleus contributes to the compound's overall pharmacological profile, which may include anticancer, anti-inflammatory, and antioxidant activities based on the established properties of these pharmacophores . With a molecular formula of C16H10ClFN2OS2 and a molecular weight of 364.84 g/mol, this compound is supplied as a high-purity material for research applications. It should be stored in a dark place, sealed under dry conditions at room temperature . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-(2-chloro-6-fluorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2OS2/c17-9-4-3-5-10(18)14(9)15-20(13(21)8-22-15)16-19-11-6-1-2-7-12(11)23-16/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXGIKXEIYQXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320810
Record name 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907558-63-8
Record name 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one typically involves the condensation of benzo[d]thiazole derivatives with thiazolidinone precursors. Common synthetic routes may include:

    Step 1: Synthesis of benzo[d]thiazole derivative.

    Step 2: Formation of thiazolidinone ring through cyclization reactions.

    Step 3: Coupling of the benzo[d]thiazole derivative with the thiazolidinone precursor under appropriate reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include:

    Scaling up the reaction conditions: to industrial levels.

    Utilizing continuous flow reactors: for efficient synthesis.

    Implementing purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring.

    Substitution: Halogen substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced thiazolidinone derivatives.

    Substitution products: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one would depend on its specific biological target. Possible mechanisms include:

    Binding to enzymes or receptors: to modulate their activity.

    Interacting with cellular pathways: to induce specific biological effects.

    Inhibiting or activating molecular targets: involved in disease processes.

Comparison with Similar Compounds

Halogenation Patterns

  • Anti-HIV Activity :
    • The target compound’s 2-chloro-6-fluorophenyl group contrasts with 3-(7-chloro-benzo[d]thiazol-2-yl)-2-(2,6-difluorophenyl)thiazolidin-4-one (compound 1 in ), which has a 7-chloro-benzothiazole and 2,6-difluorophenyl group. Compound 1 exhibited anti-HIV-1 reverse transcriptase (RT) inhibition with an IC₅₀ of 0.12 μM, suggesting that additional fluorine atoms may enhance RT binding .
    • In contrast, 3-(7-chloro-benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one (compound 2 in ) showed lower potency (IC₅₀ = 0.18 μM), indicating that chloro substitution at the benzothiazole’s 7-position may reduce activity compared to 6-fluoro .

Adamantane-Modified Derivatives

  • Antimicrobial Activity: 3-(6-(Adamantan-1-yl)benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one (compound 7 in ) demonstrated enhanced antimicrobial activity compared to non-adamantane analogs. The adamantane group likely improves lipophilicity and membrane penetration, contributing to lower MIC values against Staphylococcus aureus and Escherichia coli .

Methoxy and Nitro Substituents

  • Antifungal Activity :
    • 3-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-one (compound 11 in ) showed moderate antifungal activity against Candida albicans (MIC = 63.5 μM), whereas the target compound’s halogenated aryl group may prioritize antibacterial over antifungal effects .

Structural-Activity Relationship (SAR) Trends

Compound Key Substituents Biological Activity (IC₅₀/MIC) Reference
Target compound 2-chloro-6-fluorophenyl, benzo[d]thiazole Data not explicitly reported
3-(7-Chloro-benzothiazol-2-yl)-2-(2,6-difluorophenyl)-thiazolidin-4-one 7-Cl, 2,6-F₂-phenyl IC₅₀ = 0.12 μM (HIV-1 RT)
3-(6-Adamantyl-benzothiazol-2-yl)-2-(2-Cl-6-F-phenyl)-thiazolidin-4-one 6-adamantyl, 2-Cl-6-F-phenyl MIC = 4.8 μg/mL (S. aureus)
2-(4-Nitrophenyl)-3-(4-methoxybenzothiazol-2-yl)-thiazolidin-4-one 4-OCH₃, 4-NO₂-phenyl MIC = 63.5 μM (C. albicans)

Computational and Toxicity Predictions

  • PASS Prediction : Thiazolidin-4-one derivatives with halogenated aryl groups are predicted to exhibit protease inhibition and antimicrobial activity .
  • Toxicity : Adamantane-modified derivatives show lower hepatotoxicity risk compared to nitro-substituted analogs, as inferred from computational models .

Biological Activity

3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound features a thiazolidinone core, which is known for its pharmacological importance. The presence of a benzo[d]thiazole moiety and a chlorofluorophenyl group contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The structure-activity relationship (SAR) indicates that specific substituents on the phenyl ring enhance potency, with halogen substitutions often increasing activity due to their electron-withdrawing properties .

Antimicrobial Properties

Thiazolidinones have demonstrated antimicrobial activity against a range of pathogens. Compounds with similar structures exhibit effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Thiazolidinone derivatives are also noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The presence of specific functional groups in the thiazolidinone structure may modulate this activity .

Antidiabetic Activity

The compound has shown promise in anti-diabetic applications through mechanisms such as enhancing insulin sensitivity and reducing blood glucose levels. Thiazolidinones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .

Case Studies

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent.
  • Antimicrobial Testing : A series of thiazolidinones, including derivatives of the target compound, were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antibacterial activity, outperforming standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of halogen atoms (such as chlorine and fluorine) on the aromatic rings significantly influences the biological activity of thiazolidinones. Electron-withdrawing groups tend to enhance potency by improving lipophilicity and facilitating better interaction with biological targets.

Substituent Effect on Activity
ChlorineIncreases cytotoxicity
FluorineEnhances antimicrobial properties
HydroxylImproves anti-inflammatory effects

Q & A

Basic: What synthetic strategies optimize the yield of 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one?

Answer:
The synthesis typically involves cyclocondensation of thioamides with α-haloketones. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) improve reaction homogeneity and yield .
  • Catalyst use : Acidic conditions (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) accelerate ring closure .
  • Temperature control : Reactions performed under reflux (70–90°C) for 4–6 hours balance kinetics and side-product formation .
  • Purification : Crystallization from methanol or ethanol yields high-purity products (e.g., 82–87% yields in analogous thiazolidinones) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1620–1680 cm⁻¹, C-S-C at ~750–785 cm⁻¹, and aromatic C-H at ~3000–3100 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent environments (e.g., thiazolidinone CH at δ 5.3–5.5 ppm, aromatic protons at δ 7.1–8.1 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • X-ray crystallography (if available): Resolves stereochemistry and crystal packing .

Advanced: How can density-functional theory (DFT) predict electronic properties and reactivity?

Answer:

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for aromatic systems .
  • Basis sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(d,p) for electronic properties .
  • Applications :
    • Calculate HOMO-LUMO gaps to predict charge-transfer interactions .
    • Simulate IR/NMR spectra to validate experimental data .
    • Model electrostatic potential maps to identify nucleophilic/electrophilic sites .

Advanced: How to design a structure-activity relationship (SAR) study for antimicrobial activity?

Answer:

  • Substituent variation : Modify the benzothiazole (e.g., 6-Cl, 4-OMe) and phenyl (e.g., 2-chloro-6-fluoro) groups to assess steric/electronic effects .
  • Biological assays :
    • In vitro : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • In silico : Molecular docking with bacterial targets (e.g., DNA gyrase) to identify binding motifs .
  • Statistical analysis : Use multivariate regression to correlate substituent parameters (e.g., Hammett σ) with activity .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Answer:

  • Step 1 : Validate experimental conditions (e.g., solvent effects on NMR shifts) .
  • Step 2 : Re-optimize DFT parameters (e.g., solvent model, vibrational scaling factors) .
  • Step 3 : Employ advanced techniques:
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex aromatic systems .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion integrity .
  • Step 4 : Cross-validate with alternative computational methods (e.g., MP2 for electron correlation) .

Basic: What in vitro assays are recommended for evaluating antimicrobial efficacy?

Answer:

  • Disk diffusion/well assay : Screen broad-spectrum activity using Mueller-Hinton agar .
  • MIC determination : Use broth microdilution (e.g., 0.5–128 µg/mL) per CLSI guidelines .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) via checkerboard assay .

Advanced: What mechanistic strategies elucidate the compound’s antimicrobial action?

Answer:

  • Target identification :
    • Proteomics : Compare protein expression profiles in treated vs. untreated bacteria .
    • Enzyme inhibition : Test activity against bacterial enzymes (e.g., dihydrofolate reductase) .
  • Membrane disruption : Use fluorescent probes (e.g., DiSC₃(5)) to measure depolarization .
  • Genomic analysis : RNA-seq to identify dysregulated pathways (e.g., cell wall biosynthesis) .

Advanced: How to address conflicting bioactivity data across studies?

Answer:

  • Replicate conditions : Standardize assay parameters (e.g., inoculum size, solvent controls) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., Gram-positive selectivity) .
  • ADME profiling : Assess compound stability (e.g., serum protein binding, metabolic degradation) .
  • Crystallography : Resolve target-binding modes to explain potency variations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one
Reactant of Route 2
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3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one

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